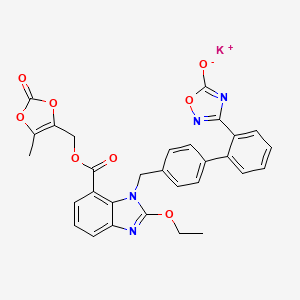
阿齐沙坦卡美多昔
描述
阿齐沙坦卡美多昔米是一种血管紧张素 II 受体阻滞剂 (ARB),主要用于治疗高血压。它是一种前药,在胃肠道中水解为其活性形式,阿齐沙坦。 阿齐沙坦卡美多昔米选择性阻断血管紧张素 II 与 AT1 受体的结合,从而抑制其血管收缩和醛固酮分泌作用 .
科学研究应用
阿齐沙坦卡美多昔米具有多种科学研究应用:
化学: 它被用作模型化合物来研究 ARB 的合成和表征。
生物学: 研究其对细胞通路和受体相互作用的影响。
医学: 对其在治疗高血压方面的疗效和潜在的非适应症用途进行临床研究。
作用机制
阿齐沙坦卡美多昔米通过阻断 AT1 受体发挥作用,AT1 受体是肾素-血管紧张素-醛固酮系统的一个关键组成部分。 通过抑制血管紧张素 II 与该受体的结合,它可以防止血管收缩和醛固酮释放,从而降低血压 。其分子靶标包括血管平滑肌细胞和肾上腺。
生化分析
Biochemical Properties
Azilsartan Kamedoxomil plays a significant role in biochemical reactions. It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland . This interaction with the AT1 receptor is crucial in its function as an antihypertensive agent.
Cellular Effects
Azilsartan Kamedoxomil has profound effects on various types of cells and cellular processes. It influences cell function by blocking the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blockade can lead to vasodilation and a decrease in blood pressure .
Molecular Mechanism
The molecular mechanism of Azilsartan Kamedoxomil involves its conversion to azilsartan, which selectively binds to AT1 receptors as an antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This action inhibits the pressor effects of angiotensin II in a dose-related manner .
Temporal Effects in Laboratory Settings
The effects of Azilsartan Kamedoxomil over time in laboratory settings have been observed. Significant degradation was observed during acid, base, peroxide, water hydrolysis, and 75% relative humidity studies . The mass balance of Azilsartan Kamedoxomil was close to 100% in all the stress conditions .
Metabolic Pathways
After Azilsartan Kamedoxomil is hydrolyzed into its active metabolite, azilsartan, it is metabolized to two primary metabolites, which are pharmacologically inactive. The major metabolite in plasma is metabolite M-II, which is formed via O-dealkylation mediated by CYP2C9 .
Transport and Distribution
The volume of distribution of Azilsartan Kamedoxomil is approximately 16 L . In rats, a minimal amount of radiolabelled drug crossed the blood-brain barrier . Azilsartan Kamedoxomil crossed the placental barrier in pregnant rats and was distributed to the fetus .
准备方法
合成路线和反应条件
阿齐沙坦卡美多昔米的合成涉及多个步骤。 其中一个关键步骤包括在碱的存在下,2-乙氧基-1-{[2’-(5-氧代-4,5-二氢-1,2,4-恶二唑-3-基)联苯-4-基]甲基}-1H-苯并咪唑-7-羧酸与(5-甲基-2-氧代-1,3-二氧戊环-4-基)甲基氯反应 。该反应通常在二甲基甲酰胺 (DMF) 等有机溶剂中于高温下进行。
工业生产方法
阿齐沙坦卡美多昔米的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产品通常通过结晶和纯化步骤获得,以满足医药标准 .
化学反应分析
反应类型
阿齐沙坦卡美多昔米会经历多种化学反应,包括水解、氧化和取代反应。
常见试剂和条件
水解: 在胃肠道中,阿齐沙坦卡美多昔米在水和酶的存在下水解为阿齐沙坦。
氧化: 阿齐沙坦在过氧化氢等氧化剂的存在下会发生氧化反应。
主要形成的产物
阿齐沙坦卡美多昔米水解形成的主要产物是阿齐沙坦,它是该药物的活性形式。 氧化和取代反应会导致各种代谢产物和衍生物的形成 .
相似化合物的比较
类似化合物
- 洛沙坦
- 缬沙坦
- 厄贝沙坦
- 坎地沙坦
独特之处
阿齐沙坦卡美多昔米在 ARB 中是独一无二的,因为它具有很高的效力,而且作用时间持久。 研究表明,与其他 ARB 相比,它可以提供更好的血压控制,使其成为高血压患者的宝贵选择 .
属性
CAS 编号 |
863031-24-7 |
|---|---|
分子式 |
C30H24KN4O8+ |
分子量 |
607.6 g/mol |
IUPAC 名称 |
potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1 |
InChI 键 |
IHWFKDWIUSZLCJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+] |
手性 SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=N5)[O-])C(=O)OCC6=C(OC(=O)O6)C.[K+] |
规范 SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C.[K+] |
外观 |
Solid powder |
Key on ui other cas no. |
863031-24-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TAK-491; TAK 491; TAK491; Azilsartan Medoxomil; Azilsartan medoxomilpotassium; Azilsartan kamedoxomil; Brand name Edarbi. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



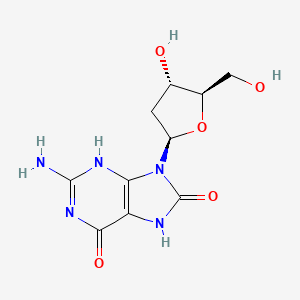
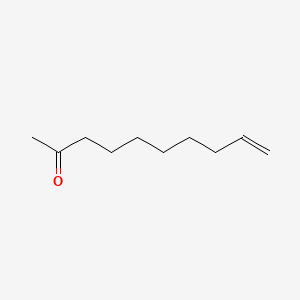
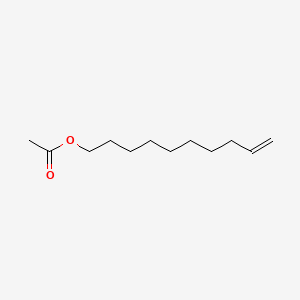
![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)
![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)
![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)
![(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1666374.png)

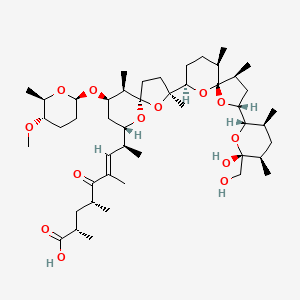
![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)
![(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1666381.png)
